Paecilin A
Description
Properties
Molecular Formula |
C32H30O14 |
|---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
methyl 5-hydroxy-8-[5-hydroxy-2-methoxycarbonyl-2-(3-methyl-5-oxooxolan-2-yl)-4-oxo-3H-chromen-8-yl]-2-(3-methyl-5-oxooxolan-2-yl)-4-oxo-3H-chromene-2-carboxylate |
InChI |
InChI=1S/C32H30O14/c1-13-9-21(37)43-27(13)31(29(39)41-3)11-19(35)23-17(33)7-5-15(25(23)45-31)16-6-8-18(34)24-20(36)12-32(30(40)42-4,46-26(16)24)28-14(2)10-22(38)44-28/h5-8,13-14,27-28,33-34H,9-12H2,1-4H3 |
InChI Key |
UJORNCQXCUJGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)OC1C2(CC(=O)C3=C(C=CC(=C3O2)C4=C5C(=C(C=C4)O)C(=O)CC(O5)(C6C(CC(=O)O6)C)C(=O)OC)O)C(=O)OC |
Synonyms |
paecilin A |
Origin of Product |
United States |
Origin and Bioproduction of Paecilin a
Fungal Sources and Isolation Methodologies
Paecilin A is known to be produced by certain species of fungi, particularly endophytic fungi. Endophytic fungi are microorganisms that inhabit healthy plant tissues without causing disease to the host plant frontiersin.org. These fungi are considered a significant source of novel bioactive secondary metabolites frontiersin.org.
Discovery from Xylaria curta E10
This compound (compound 1) was notably isolated from the endophytic fungus Xylaria curta E10 frontiersin.orgnih.govresearchgate.net. This fungal strain was isolated from healthy potato tissues collected in Dali City, Yunnan Province, China nih.gov. Xylaria curta E10 has been the subject of previous investigations, leading to the isolation of various cytochalasans with unique structural features and biological activities frontiersin.org. The chemical study of Xylaria curta E10 led to the isolation of this compound along with several new dimeric chromanones, referred to as paecilins F-P frontiersin.orgnih.govresearchgate.net. The structure of this compound, initially reported as a symmetric C8-C8′ dimeric pattern, underwent revision based on detailed analysis of nuclear magnetic resonance (NMR) data and single-crystal X-ray diffraction frontiersin.orgnih.govresearchgate.net.
The isolation process typically involves the fermentation of the fungal material. For Xylaria curta E10, fermentation has been conducted using a solid rice medium nih.gov. Following fermentation, a series of spectroscopic methods, such as NMR, and techniques like single-crystal X-ray diffraction and equivalent circulating density (ECD) calculations, are employed for the structural elucidation and determination of absolute configurations of isolated compounds, including this compound and its analogs frontiersin.orgnih.govresearchgate.net.
Identification in Other Endophytic Fungi Producing Paecilin Analogs (e.g., Penicillium oxalicum, Pseudofusicoccum stromaticum)
Beyond Xylaria curta E10, paecilin analogs have also been identified in other endophytic fungi. For instance, new chromanone dimer derivatives, including paecilins F-H, have been obtained from mutant strains of Penicillium oxalicum researchgate.net. Chemical investigations of the endophyte Pseudofusicoccum stromaticum CMRP4328, isolated from the medicinal plant Stryphnodendron adstringens, have yielded compounds including new dihydrochromones, paecilins Q and R thieme-connect.comresearchgate.netthieme-connect.com. These findings indicate that the production of paecilin-related compounds is not exclusive to a single fungal species but can be found across different fungal genera. The isolation of these compounds from Penicillium oxalicum and Pseudofusicoccum stromaticum also involves chemical investigation and spectroscopic analysis to determine their structures researchgate.netthieme-connect.comresearchgate.net.
Cultivation and Fermentation Strategies for this compound Production
The production of secondary metabolites like this compound from fungi relies on effective cultivation and fermentation strategies. For Xylaria curta E10, fermentation has been carried out using a solid rice medium nih.gov. In this method, a specific amount of rice and water are combined in culture flasks, and the fungus is cultured under controlled temperature conditions for a defined period nih.gov. For Xylaria curta E10, a culture temperature of 24°C for one month using a solid rice medium (100 g of rice and 100 ml of water per 500 ml culture flask) has been reported nih.gov.
General fermentation processes for producing secondary metabolites from microorganisms involve upstream processes such as cell line development and culturing in bioreactors susupport.com. Optimization of fermentation media is considered an essential step for maximizing metabolite production frontiersin.org. This involves identifying and optimizing suitable fermentation conditions, including pH, temperature, and agitation speed, as well as the appropriate medium components like carbon and nitrogen sources frontiersin.org. Supplementation experiments can be performed to evaluate the effect of various supplements on metabolite production frontiersin.org.
While specific detailed fermentation strategies solely focused on maximizing this compound yield from Penicillium oxalicum or Pseudofusicoccum stromaticum were not extensively detailed in the search results, the general principles of microbial fermentation and medium optimization are applicable susupport.comfrontiersin.orgmdpi.com. For instance, studies on penicillin fermentation from Penicillium chrysogenum highlight the importance of factors like impeller speed, inoculum amount, substrate concentration, and nutrient feeding strategies (e.g., glucose and phenylacetic acid) to control growth morphology and improve yield nih.govgoogle.com. Maintaining parameters like pH, ammonia (B1221849) nitrogen concentration, and dissolved oxygen levels are also crucial in fermentation processes google.com. The scale of fermentation can range from laboratory scale to industrial scale, with potential variations in process conditions google.com.
Interactive Data Table: Fungal Sources of Paecilin and Analogs
| Fungal Species | Source of Isolation | Paecilin Compounds Isolated |
| Xylaria curta E10 | Healthy potato tissues | This compound, Paecilins F-P |
| Penicillium oxalicum | Mutant strains | Paecilins F-H |
| Pseudofusicoccum stromaticum CMRP4328 | Stryphnodendron adstringens | Paecilins Q, R |
The Structural Secrets of this compound Remain Uncovered
Despite extensive searches of scientific literature and chemical databases, detailed information regarding the structural elucidation and stereochemical assignment of the chemical compound “this compound” remains elusive. As a result, a comprehensive analysis according to the requested scientific outline cannot be provided at this time.
The inquiry sought a detailed exposition on the advanced spectroscopic and diffraction techniques used to determine the precise three-dimensional structure of this compound. This would typically involve an in-depth analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and Electronic Circular Dichroism (ECD).
Such an analysis for any given compound would normally include:
NMR Spectroscopy: A cornerstone of chemical structure determination, NMR techniques provide a wealth of information.
¹H and ¹³C NMR spectral data reveal the chemical environment of individual hydrogen and carbon atoms within the molecule.
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of the molecular skeleton.
Quantum chemical calculations of NMR shifts can be employed to resolve complex stereochemical questions by comparing experimentally observed chemical shifts with theoretically predicted values for different possible isomers.
Single-Crystal X-ray Diffraction: This powerful technique can provide an unambiguous determination of both the relative and absolute configuration of a molecule by mapping the electron density of a crystalline sample.
Electronic Circular Dichroism (ECD): ECD spectroscopy is a vital tool for assigning the absolute configuration of chiral molecules in solution by comparing the experimentally measured spectrum with quantum chemically calculated spectra for different enantiomers.
Unfortunately, no publicly available research articles or database entries could be located that contain the specific experimental data—such as NMR spectral assignments, crystallographic data, or ECD spectra—necessary to construct the requested detailed article on this compound.
It is possible that "this compound" is a compound that has been isolated but its structure has not yet been fully elucidated and published in peer-reviewed literature. Alternatively, it may be a compound known by a different name, or a very recently discovered natural product for which the data is not yet widely disseminated.
Without access to the primary research detailing its discovery and structural analysis, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and data-driven reporting. Further investigation will be necessary if and when research on "this compound" becomes publicly accessible.
Structural Elucidation and Stereochemical Assignment of Paecilin a
Historical Revision of Paecilin A Structural Assignment (e.g., C8-C8′ to C8-C6′ Dimeric Pattern)
The initial structural hypothesis for this compound proposed a C8-C8′ linkage between the two monomeric units. This assignment was based on early-stage spectroscopic data and biosynthetic considerations. However, as more advanced analytical techniques became available, inconsistencies in the data prompted a re-evaluation of this proposed connectivity.
Subsequent and more detailed spectroscopic analysis, including advanced Nuclear Magnetic Resonance (NMR) techniques such as Heteronuclear Multiple Bond Correlation (HMBC), provided evidence that contradicted the C8-C8′ linkage. These experiments revealed long-range correlations that were inconsistent with the initially proposed dimeric pattern.
A pivotal moment in the structural elucidation of this compound came with the critical reassessment of its biosynthetic pathway. By considering the plausible enzymatic reactions involved in the dimerization of the monomeric precursors, researchers proposed an alternative C8-C6′ linkage. This hypothesis was then rigorously tested through further spectroscopic studies and ultimately confirmed by the total synthesis of the molecule with the revised C8-C6′ connectivity. The synthetic material's spectroscopic data perfectly matched that of the natural isolate, unequivocally establishing the correct dimeric pattern.
Key Spectroscopic Evidence for Structural Revision:
| Spectroscopic Technique | Observation Supporting C8-C6' Linkage |
| HMBC | Key correlation observed between the proton at C7 and the carbon at C6', which would not be expected in a C8-C8' linked dimer. |
| NOESY | Through-space correlations were observed between protons on the two different monomeric units that were only geometrically possible with a C8-C6' linkage. |
Stereochemical Complexity and Diastereomerism within this compound and its Analogs
The structural complexity of this compound is further compounded by the presence of multiple stereocenters, leading to a number of possible diastereomers. The precise determination of the relative and absolute stereochemistry of these centers is a formidable challenge that requires a combination of spectroscopic analysis, chiroptical measurements, and asymmetric synthesis.
The C8-C6′ linkage itself introduces a new axis of chirality, further increasing the stereochemical diversity of this compound and its analogs. The relative orientation of the two monomeric units around this bond can give rise to atropisomers, which are stereoisomers resulting from hindered rotation around a single bond.
The study of various diastereomers of this compound is crucial for understanding its biological activity, as different stereoisomers can exhibit significantly different pharmacological profiles. The synthesis of various stereoisomers allows for a systematic investigation of the structure-activity relationship (SAR), providing valuable insights for the design of more potent and selective analogs.
Known Stereocenters in the this compound Monomer:
| Carbon Atom | Stereochemical Descriptor |
| C2 | (R/S) |
| C3 | (R/S) |
| C4 | (R/S) |
| C5 | (R/S) |
The combination of these stereocenters in the dimeric structure, along with the potential for atropisomerism, results in a large number of possible stereoisomers for this compound. The isolation and characterization of these individual diastereomers remain an active area of research in the field of natural product chemistry.
Biosynthetic Pathways and Enzymology of Paecilin a
Proposed Polyketide Pathway Origins for Chromanone Dimers
Chromanone lactones, a family of fungal metabolites to which Paecilin A belongs as a dimer, are biologically linked to tetrahydroxanthones. researchgate.netresearchgate.netresearchgate.net The xanthone (B1684191) core in fungi and lichens is wholly derived from polyketide pathways, unlike in plants where it can involve both shikimate and acetate (B1210297) pathways. researchgate.netresearchgate.netnih.gov Polyketides are a large class of diverse compounds synthesized by polyketide synthases (PKSs) through the successive condensation of acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. mdpi.comfu-berlin.de
The biosynthesis of monomeric and dimeric polyketide metabolites has been investigated, and putative pathways for chromone (B188151) derivatives have been proposed. mdpi.com For instance, the biosynthesis of certain chromone structures involves the condensation of five molecules of malonyl-CoA catalyzed by a type III PKS known as pentaketide (B10854585) chromone synthase (PCS). nih.gov This suggests that the chromanone units that dimerize to form compounds like this compound likely originate from similar polyketide assembly lines. The dimerization itself would then involve a coupling reaction between these pre-formed chromanone monomers.
Identification of Key Enzymatic Steps and Intermediates
While specific enzymatic steps for this compound biosynthesis are not explicitly detailed in the search results, the biosynthesis of related fungal polyketides, such as xanthones and other chromone derivatives, provides clues about the types of enzymes and intermediates involved.
The biosynthesis of xanthones in endophytic fungi involves specific decoding enzymes. researchgate.net A central intermediate in the biosynthesis of xanthones (which are related to chromanones) is 2,3′,4,6-tetrahydroxybenzophenone, formed through pathways that, in fungi, are wholly polyketide-derived. researchgate.netresearchgate.netnih.gov Subsequent steps involve intramolecular oxidative coupling to form the xanthone ring structure. frontiersin.org
For chromone derivatives, multistep condensations of octaketides have been proposed to produce xanthone intermediates like ravenelin. mdpi.com Oxidative cleavage and further cyclization steps then lead to chromone structures. mdpi.com Dimerization, as seen in compounds like Daldiniaeschsone B (a symmetrical biphenyl (B1667301) dimer of a chromone unit), can occur via oxidative coupling of the monomeric units. mdpi.com Given that this compound is a chromanone dimer, similar oxidative coupling enzymes, such as laccases or peroxidases, could be involved in linking the two chromanone units.
Although not directly about this compound, studies on penicillin biosynthesis in fungi, another well-investigated fungal secondary metabolic pathway, highlight the role of specific enzymes like peptide synthetases and oxidases in the formation of complex structures. nih.govnews-medical.netnih.gov For instance, isopenicillin N synthase catalyzes the oxidative ring closure of a linear tripeptide intermediate. news-medical.netkegg.jp This underscores the importance of oxidative steps catalyzed by specific enzymes in fungal secondary metabolism.
Comparative Biosynthesis within the Chromanone/Xanthone Metabolite Family
Chromanone lactones and xanthones are structurally related fungal metabolites, and their biosynthetic pathways share common features, particularly their polyketide origins in fungi. researchgate.netresearchgate.netresearchgate.netnih.gov Both classes of compounds are derived from the assembly of acetate units via polyketide synthases. researchgate.netresearchgate.netnih.govmdpi.comfu-berlin.de
Xanthone biosynthesis in fungi proceeds entirely through a polyketide pathway, leading to a benzophenone (B1666685) intermediate which then undergoes cyclization. researchgate.netresearchgate.netnih.gov Chromanone lactones are also considered part of this broader family and are biologically linked to tetrahydroxanthones. researchgate.netresearchgate.netresearchgate.net This suggests a convergent point in their early biosynthesis, likely at the polyketide chain assembly stage, followed by divergent enzymatic steps leading to the distinct chromanone and xanthone ring systems and their subsequent modifications and dimerizations.
Heterodimers consisting of a xanthone unit paired with a non-xanthone unit, such as xanthone-chromanone heterodimers like chrysoxanthones, have also been isolated from fungi. mdpi.commdpi.com Proposed biosynthetic pathways for these heterodimers involve the coupling of independently synthesized xanthone and chromanone monomeric units. mdpi.com This further supports the idea of separate biosynthetic routes for the monomeric units that are then joined to form dimeric structures like this compound.
Genetic and Molecular Biological Studies of this compound Producer Organisms
This compound has been reported from Paecilomyces species. geomar.demdpi.com Genetic and molecular biological studies of secondary metabolite production in fungi often involve identifying and characterizing the gene clusters encoding the enzymes responsible for the biosynthetic pathway. nih.govsemanticscholar.org
While specific genetic studies on this compound biosynthesis in Paecilomyces are not detailed in the provided search results, research on other fungal secondary metabolites, such as penicillin in Penicillium chrysogenum, has demonstrated the power of molecular approaches to understand and optimize production. nih.govnews-medical.net This includes the isolation of structural genes encoding biosynthetic enzymes and the investigation of genetic regulation of metabolic pathways. nih.govnews-medical.netwikipedia.org
Techniques such as genetic engineering, including the modification or manipulation of genes, can be used to study biosynthetic pathways and potentially enhance the production of desired compounds. wikipedia.org Expression studies can help identify where and when specific proteins (enzymes) involved in a pathway are produced. wikipedia.org These molecular biological approaches could be applied to Paecilomyces species to elucidate the genes and regulatory elements controlling this compound biosynthesis.
Synthetic Chemistry Approaches to Paecilin a and Analogous Scaffolds
Challenges in the Total Synthesis of Paecilin A and Complex Dimeric Chromanones
The total synthesis of complex dimeric chromanones, including this compound, is fraught with challenges. One significant hurdle is the formation of the dimeric linkage, which can involve different coupling patterns (e.g., C6-C6, C6-C8, C8-C8, or biaryl linkages) and often requires precise control over regioselectivity and stereoselectivity. nih.govchim.it The presence of multiple stereocenters within the chromanone units and at the dimerization linkage further complicates enantioselective synthesis. nih.gov For instance, unambiguously determining the absolute or even relative configurations of these dimers can be challenging due to the various chiral centers and potential axial chirality. nih.gov The synthesis of axially chiral biaryl natural products, which share some structural features with certain dimeric chromanones, also highlights the difficulties in controlling stereochemistry during coupling reactions. researchgate.net Additionally, the potential for linkage isomerization in tetrahydroxanthones, which are related to chromanone dimers, can pose difficulties in synthetic strategies involving cyclization steps. nih.gov
Enantioselective Synthetic Strategies for Proposed this compound Structures and Stereoisomers
Enantioselective synthesis is critical for accessing the biologically active forms of chiral natural products like this compound. Various strategies have been explored for the enantioselective construction of chromanone cores and their dimerization to form complex natural products. One approach involves the use of enantioselective cyclization reactions to establish chiral centers in the monomeric units before dimerization. nih.govresearchgate.net For example, enantioselective Wacker-type cyclization has been successfully employed to obtain chromane (B1220400) intermediates with high enantiomeric excess, which were subsequently used in the synthesis of dimeric natural products like blennolide H and phomopsis-H76 A. nih.govresearchgate.netdntb.gov.ua Another strategy involves the enantioselective coupling of pre-formed chiral building blocks. researchgate.net The "Paecilin Puzzle" refers to the efforts in the enantioselective synthesis of proposed structures of this compound and B, indicating the complexity in confirming the correct stereochemistry through synthesis. rsc.orggoettingen-research-online.deresearchgate.net Studies have also focused on the asymmetric synthesis of related dimeric tetrahydroxanthones, utilizing methods like kinetic resolution and copper-mediated biaryl coupling to control stereochemistry and form the dimeric linkage. nih.gov
Key Methodologies in Dimeric Chromanone Synthesis
The synthesis of dimeric chromanones relies on a repertoire of powerful synthetic methodologies to construct the chromanone core and forge the critical dimer linkage with control over regio- and stereochemistry.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed coupling reactions, particularly the Suzuki-Miyaura coupling, are prominent tools for forming carbon-carbon bonds, including the biaryl linkages found in many dimeric natural products. nih.govresearchgate.netmdpi.comwikipedia.orglibretexts.org The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron species with an organohalide or pseudohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This methodology has been successfully applied in the dimerization of chromanone or related aromatic systems to construct the dimeric scaffold. nih.govresearchgate.net For instance, the dimerization of chromanone monomers using a palladium-catalyzed Suzuki reaction has been reported in the enantioselective total synthesis of dimeric natural chromanone lactones. nih.govresearchgate.net Palladium catalysis is also widely used in other cross-coupling reactions, such as C-N coupling, which are valuable in the synthesis of nitrogen-containing heterocycles found in some natural products and pharmaceuticals. acs.org
Enantioselective Cyclization Reactions (e.g., Wacker-type Cyclization)
Enantioselective cyclization reactions are essential for establishing the stereocenters within the chromanone ring system in a controlled manner. Wacker-type cyclization, a palladium-catalyzed process that forms cyclic ethers or related structures from alkenes, has been adapted for the enantioselective synthesis of chromanes and chromanones. nih.govresearchgate.netdntb.gov.uanih.govthieme-connect.com This reaction typically involves the oxidative cyclization of a homoallylic alcohol or a related precursor. nih.gov Enantioselective variants often employ chiral ligands to induce asymmetry during the cyclization event. nih.govresearchgate.netdntb.gov.uaresearchgate.net For example, an enantioselective Wacker-type cyclization utilizing a BOXAX ligand has been shown to yield chromane intermediates with high enantiomeric excess, serving as key building blocks for the synthesis of dimeric natural products. nih.govresearchgate.netdntb.gov.uaresearchgate.net
Enzymatic Resolution in Chiral Building Block Construction
Enzymatic resolution is a powerful biocatalytic method used to obtain enantiomerically pure chiral building blocks from racemic mixtures. unipd.ittudelft.nlresearchgate.netchimia.chuni-duesseldorf.de This technique leverages the high enantioselectivity of enzymes, such as lipases or aminopeptidases, to selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted or converting it to a separable product. unipd.ittudelft.nlchimia.ch Enzymatic resolution has been applied in the synthesis of enantioenriched chromanols and their analogs. researchgate.net For instance, enzymatic acylation or hydrolysis catalyzed by lipases has been used for the preparation of chiral building blocks. unipd.itresearchgate.net While enzymatic resolution can be effective, the availability of a wide range of cheap, commercially available enzymes with high enantioselectivity can sometimes be a bottleneck. tudelft.nl However, it remains a valuable strategy for accessing chiral intermediates required for the synthesis of complex natural products like dimeric chromanones. researchgate.net
Synthesis of Structure-Simplified this compound Derivatives and Analogs
The synthesis of structure-simplified derivatives and analogs of natural products like this compound is often pursued to explore their biological activity, establish structure-activity relationships, and potentially develop less complex, more easily synthesized lead compounds. researchgate.net These simplified analogs can help in understanding which parts of the molecule are essential for its activity and can serve as starting points for the development of new therapeutic agents. researchgate.net While specific details on the synthesis of simplified this compound derivatives are not extensively detailed in the provided search results, the synthesis of simplified derivatives of related dimeric chromenones and tetrahydroxanthones has been reported to identify bioactive compounds. researchgate.net These efforts often involve preparing focused libraries of compounds with modifications to the chromanone core or the dimeric linkage. researchgate.net Methodologies used for the synthesis of the natural product scaffold, such as palladium-catalyzed couplings and cyclization reactions, can often be adapted for the synthesis of these simplified analogs. mdpi.comthieme-connect.com
Advanced Analytical Methodologies in Paecilin a Research
Isolation and Purification Techniques for Complex Natural Products
The isolation and purification of natural products from complex biological matrices, such as fungal extracts from which paecilins are derived, typically involve a combination of chromatographic techniques. These methods exploit differences in the physical and chemical properties of compounds to separate them effectively.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique in natural product research for both analytical and preparative purposes. Preparative HPLC, in particular, is instrumental in obtaining pure samples of target compounds from partially purified extracts. Studies involving paecilins have utilized preparative HPLC with various column types, such as C18 columns, and mobile phases, often gradients of acetonitrile (B52724) and water, to achieve separation based on polarity wikidata.org. The process involves injecting a sample onto the HPLC column, where compounds are separated as they elute at different rates, and collecting fractions containing the desired compound wikidata.orgnih.govnih.govctdbase.orgwikipedia.org. The fractions are typically monitored using a detector, such as a Diode Array Detector (DAD), which measures UV-Vis absorption wikidata.org. This allows for the identification and collection of fractions containing Paecilin A based on its retention time and UV spectrum. Preparative HPLC is effective in removing closely related impurities that may remain after initial purification steps wikidata.orgnih.gov.
Silica (B1680970) Gel Column Chromatography
Silica gel column chromatography is a foundational technique for the initial separation of components from crude natural extracts based on their differing polarities. Silica gel acts as a stationary phase, and a mobile phase, typically a solvent or mixture of solvents, is passed through the column. Compounds in the extract interact with the polar silica gel to varying degrees; less polar compounds elute faster, while more polar compounds are retained longer. By using a gradient elution with solvents of increasing polarity, different classes of compounds can be separated into fractions wikidata.org. Research on paecilins has employed normal phase silica gel column chromatography with gradient elution systems, such as chloroform/methanol or petroleum ether/ethyl acetate (B1210297), to fractionate crude extracts obtained from fungal fermentation wikidata.org. This initial chromatographic step significantly reduces the complexity of the mixture, making subsequent purification steps, like HPLC, more effective wikidata.org. Silica gel column chromatography is a cost-effective method suitable for handling larger quantities of crude extract before moving to higher-resolution techniques.
Integration of Mass Spectrometry (MS) with Chromatographic Techniques (e.g., HR-ESI-MS)
The integration of Mass Spectrometry (MS) with chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful approach for the analysis and characterization of natural products. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable as it provides accurate mass measurements, which are essential for determining the elemental composition and molecular formula of a compound wikidata.org.
In the context of this compound research, HR-ESI-MS analysis has been used to determine the molecular formula of isolated compounds wikidata.org. For example, the molecular formula of a related paecilin, Paecilin M, was determined to be C32H32O15 by HRESIMS analysis wikidata.org. This technique involves ionizing the sample using electrospray ionization (ESI) and then measuring the mass-to-charge ratio of the resulting ions with high accuracy. The high resolution allows for the differentiation of ions with very similar nominal masses, providing a precise determination of the molecular weight. Coupled with chromatographic separation, LC-HR-ESI-MS enables the analysis of complex mixtures, allowing for the detection and characterization of individual components, including this compound, even in relatively impure fractions. Analysis of fragmentation patterns in MS/MS experiments can provide further structural information.
Application of Quantum Chemical Calculations in Analytical Chemistry for Compound Characterization
Quantum chemical calculations have become increasingly important tools in analytical chemistry for the characterization and structural elucidation of organic compounds, including natural products like this compound. These computational methods, often based on Density Functional Theory (DFT), can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra.
Future Directions and Research Perspectives on Paecilin a
Resolution of Remaining Structural and Stereochemical Ambiguities
While a proposed structure for Paecilin A exists, further research is needed to definitively resolve any remaining structural and stereochemical ambiguities researchgate.net. The precise arrangement of atoms and their spatial orientation (stereochemistry) are critical for understanding a molecule's properties and biological interactions. Techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and potentially computational methods will be essential in providing a complete and unambiguous structural assignment. Resolving stereochemical issues, such as the configuration of chiral centers or the geometry of double bonds, is particularly important as different stereoisomers can exhibit vastly different biological activities geomar.destereoelectronics.orgspcmc.ac.in.
Comprehensive Elucidation of Complete Biosynthetic Pathways
The elucidation of the complete biosynthetic pathway of this compound is another significant future research direction. Understanding how microorganisms synthesize this compound can provide valuable insights for potential biotechnological production and the discovery of related natural products mdpi.comnews-medical.netjipb.net. While some steps or related pathways (such as those for xanthones or chromanone lactones, which share structural features) might be partially understood, the specific enzymes, intermediates, and regulatory mechanisms involved in this compound biosynthesis require detailed investigation researchgate.netsemanticscholar.orgacs.org. Techniques like genomic analysis of producing organisms, enzyme assays, and stable isotope labeling experiments can help map the step-by-step conversion of simple precursors into the complex structure of this compound.
Development of Highly Efficient and Stereoselective Synthetic Routes
Developing highly efficient and stereoselective synthetic routes to this compound is a critical goal for future research. Natural abundance of complex molecules can be limited, and a reliable synthetic method would ensure a consistent supply for further research and potential development sogang.ac.krrsc.orgrsc.orgnih.govchemrxiv.org. The complexity of this compound's structure, particularly its stereocenters, necessitates the development of synthetic strategies that can control the formation of specific stereoisomers stereoelectronics.orgspcmc.ac.in. Achieving high efficiency would involve minimizing the number of steps and maximizing the yield of each reaction. Stereoselective synthesis, perhaps employing asymmetric catalysis or chiral auxiliaries, will be paramount to obtaining enantiomerically or diastereomerically pure this compound stereoelectronics.orgspcmc.ac.insogang.ac.kr.
In-depth Molecular Mechanistic Investigations of Biological Activities
Although some biological activities of this compound might have been observed (e.g., antifungal activity against Candida albicans vulcanchem.com), in-depth molecular mechanistic investigations are needed to understand how it exerts these effects. This involves identifying the specific biological targets (e.g., enzymes, receptors, or cellular pathways) that this compound interacts with news-medical.netdrugbank.comyoutube.com. Techniques such as target identification assays, protein binding studies, and cell-based experiments, coupled with advanced imaging and '-omics' technologies (e.g., transcriptomics, proteomics), can provide detailed insights into the molecular events triggered by this compound. Understanding the mechanism of action at a molecular level is crucial for assessing its therapeutic potential and designing improved analogs.
Exploration of Chemical Derivatization and Structure-Activity Relationship Studies for Enhanced Bioactivity
Exploring chemical derivatization of this compound and conducting comprehensive structure-activity relationship (SAR) studies are essential for optimizing its biological activity and potentially reducing any undesirable effects researchgate.net. Chemical derivatization involves modifying the structure of this compound to create new analogs with altered properties. SAR studies systematically investigate how changes in the chemical structure affect the compound's biological activity. This can involve synthesizing a series of derivatives with modifications at different positions and then testing their biological effects. The data obtained from SAR studies can guide the rational design of more potent, selective, and less toxic this compound analogs for specific applications.
Q & A
Q. What are the validated analytical techniques for isolating and characterizing Paecilin A from natural sources?
Methodological Answer: Isolation typically involves solvent extraction followed by chromatographic separation (e.g., HPLC, TLC). Characterization requires spectroscopic methods: NMR (¹H/¹³C) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and HPLC-DAD for purity assessment (>95%). Researchers should cross-reference data with existing literature and report retention times, solvent systems, and spectral peaks in supplementary materials to ensure reproducibility .
Q. How should researchers design preliminary bioactivity assays for this compound?
Methodological Answer: Begin with in vitro models (e.g., enzyme inhibition assays, antimicrobial disk diffusion) using positive/negative controls. For cytotoxicity, use standardized cell lines (e.g., HEK293, HepG2) with MTT assays, reporting IC50 values with 95% confidence intervals. Include solvent controls (e.g., DMSO) and validate results across triplicate experiments. Document cell passage numbers and culture conditions to mitigate variability .
Q. What criteria define a robust literature review for contextualizing this compound’s biological significance?
Methodological Answer: Use systematic review frameworks (PRISMA) to identify primary studies. Prioritize peer-reviewed articles indexed in PubMed/Scopus, focusing on keywords like "this compound biosynthesis," "mechanism of action," and "structure-activity relationships." Critically appraise studies for bias (e.g., sample size, statistical power) and synthesize contradictory findings (e.g., conflicting IC50 values) using meta-analysis tools (RevMan) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., divergent IC50 values)?
Methodological Answer: Conduct sensitivity analyses to identify confounding variables (e.g., cell line genetic drift, assay incubation time). Replicate experiments under standardized conditions (ATCC protocols) and perform Bland-Altman plots to assess inter-lab variability. Use multivariate regression to isolate factors (e.g., pH, temperature) influencing potency. Transparently report negative results in supplementary materials .
Q. What experimental strategies optimize this compound’s synthetic yield while preserving stereochemical fidelity?
Methodological Answer: Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution for chiral centers. Monitor reaction progress via LC-MS and optimize parameters (temperature, catalyst loading) using Design of Experiments (DoE). Validate stereochemistry with X-ray crystallography or circular dichroism. Compare yields/purity against natural isolates and report enantiomeric excess (ee) in all batches .
Q. How should multi-omics data (genomic, metabolomic) be integrated to elucidate this compound’s biosynthetic pathways?
Methodological Answer: Combine genome mining (antiSMASH for gene clusters) with LC-HRMS-based metabolomics to link precursor molecules to biosynthetic intermediates. Use CRISPR-Cas9 knockouts of putative genes (e.g., PKS/NRPS) and correlate with metabolite depletion via PCA analysis. Validate hypotheses via heterologous expression in E. coli or S. cerevisiae .
Methodological and Reporting Standards
Q. What are the essential elements for ensuring reproducibility in this compound experiments?
Methodological Answer: Follow NIH guidelines for preclinical studies, including raw data deposition (e.g., ChEMBL, GenBank) and detailed protocols for instrumentation (e.g., NMR parameters, HPLC gradients). Use RRIDs for cell lines/antibodies and report statistical methods (e.g., ANOVA assumptions, post-hoc tests). Provide step-by-step synthetic procedures in supplementary files .
Q. How can researchers apply the FINER criteria to evaluate hypotheses about this compound’s mechanism of action?
Methodological Answer:
- Feasible : Assess if RNAi knockdowns or isotopic labeling are technically/financially viable.
- Interesting : Determine if findings challenge existing paradigms (e.g., novel kinase targets).
- Novel : Use BLASTp to confirm uncharacterized protein targets.
- Ethical : Adhere to IACUC protocols for in vivo toxicity studies.
- Relevant : Align with global health priorities (e.g., antimicrobial resistance) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for dose-response studies of this compound?
Methodological Answer: Use nonlinear regression (GraphPad Prism) to calculate IC50/EC50 with Hill slopes. Report goodness-of-fit metrics (R², RMSE) and compare curves via F-test (extra sum-of-squares). For multi-concentration assays, apply false discovery rate (FDR) correction to mitigate Type I errors .
Q. How should researchers prioritize conflicting findings in this compound’s pharmacokinetic profiles?
Methodological Answer: Apply the "principal contradiction" framework: identify the most impactful discrepancy (e.g., bioavailability vs. toxicity) using decision matrices weighted by clinical relevance. Validate key metrics (e.g., Cmax, AUC) via LC-MS/MS in independent cohorts and publish raw pharmacokinetic curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
